molecular formula C20H25N3O B5050907 [3-(3,4-Dimethylanilino)piperidin-1-yl]-(6-methylpyridin-2-yl)methanone

[3-(3,4-Dimethylanilino)piperidin-1-yl]-(6-methylpyridin-2-yl)methanone

Cat. No.: B5050907
M. Wt: 323.4 g/mol
InChI Key: WZTGQHZBXDGZOX-UHFFFAOYSA-N
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Description

[3-(3,4-Dimethylanilino)piperidin-1-yl]-(6-methylpyridin-2-yl)methanone: is a complex organic compound that features both piperidine and pyridine rings. These heterocyclic structures are significant in medicinal chemistry due to their presence in many pharmacologically active compounds. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(3,4-Dimethylanilino)piperidin-1-yl]-(6-methylpyridin-2-yl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a lithiated intermediate, followed by reduction and rearrangement to generate a protected piperidine intermediate. Subsequent deprotection and amide formation yield the final product .

Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity while minimizing reaction time and cost. Techniques such as continuous flow synthesis and the use of catalytic systems are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, sodium borohydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology: In biological research, the compound is studied for its potential interactions with various biological targets. Its ability to bind to specific receptors makes it a candidate for drug development .

Medicine: In medicine, the compound is investigated for its potential therapeutic effects. Its interactions with biological targets suggest it could be useful in treating various diseases .

Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of [3-(3,4-Dimethylanilino)piperidin-1-yl]-(6-methylpyridin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, the compound may inhibit or activate certain enzymes, affecting metabolic processes .

Comparison with Similar Compounds

    Phenylpiperidines: Compounds containing a phenylpiperidine skeleton, such as fentanyl.

    Pyridine Derivatives: Compounds like nicotinamide, which also feature a pyridine ring.

Uniqueness: What sets [3-(3,4-Dimethylanilino)piperidin-1-yl]-(6-methylpyridin-2-yl)methanone apart is its dual presence of both piperidine and pyridine rings, which allows for unique interactions with biological targets. This duality enhances its potential as a versatile compound in various fields of research .

Properties

IUPAC Name

[3-(3,4-dimethylanilino)piperidin-1-yl]-(6-methylpyridin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-14-9-10-17(12-15(14)2)22-18-7-5-11-23(13-18)20(24)19-8-4-6-16(3)21-19/h4,6,8-10,12,18,22H,5,7,11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTGQHZBXDGZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC=CC(=N3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718621
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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